GPR55 Agonist Potency Ranking: ML186 Occupies a Defined Intermediate Position Between ML184 and ML185
In the same β-arrestin PathHunter assay format used to identify all three probes, ML186 activated GPR55 with an EC₅₀ of 305 nM, placing it at an intermediate potency between ML184 (EC₅₀ 263 nM) and ML185 (EC₅₀ 658 nM) [1]. This represents a 1.16× lower potency than ML184 and a 2.16× higher potency than ML185, with all measurements derived from the same screening center under standardized conditions (PubChem AID 2347) [1]. The endogenous ligand LPI exhibits approximately 4-fold lower potency at 1.2 μM, confirming ML186 as a substantially stronger pharmacological tool [1].
| Evidence Dimension | GPR55 agonist potency (EC₅₀) |
|---|---|
| Target Compound Data | 305 nM (EC₅₀, GPR55 β-arrestin assay, PubChem AID 2347) |
| Comparator Or Baseline | ML184: 263 nM; ML185: 658 nM; LPI (endogenous ligand): ~1,200 nM |
| Quantified Difference | ML186 is 1.16× less potent than ML184; 2.16× more potent than ML185; 3.9× more potent than LPI |
| Conditions | β-arrestin PathHunter assay; HEK293 cells expressing GPR55; PubChem AID 2347 |
Why This Matters
For experimental designs requiring a clearly defined intermediate agonist strength to avoid receptor overstimulation (ML184) or insufficient activation (ML185), ML186 provides the calibrated potency necessary for dose-response studies probing GPR55 partial vs. full agonism.
- [1] Heynen-Genel S, Dahl R, Shi S, et al. Screening for Selective Ligands for GPR55 – Agonists. Probe Reports from the NIH Molecular Libraries Program [Internet]. Bethesda (MD): National Center for Biotechnology Information (US); 2010. Updated 2011 May 26. Table: Probe Structure & Characteristics. View Source
